molecular formula C18H32N2O7 B10760204 Pantothenyl-aminoethanol-acetate pivalic acid

Pantothenyl-aminoethanol-acetate pivalic acid

Cat. No.: B10760204
M. Wt: 388.5 g/mol
InChI Key: MILJVOHYMMUVQM-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pantothenyl-Aminoethanol-Acetate Pivalic Acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of pantoic acid with beta-alanine to form pantothenic acid. This is followed by the esterification of pantothenic acid with ethanol to produce pantothenyl-ethanol. The final step involves the acetylation of pantothenyl-ethanol with acetic acid and pivalic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in a controlled environment to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pantothenyl-Aminoethanol-Acetate Pivalic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Pantothenyl-Aminoethanol-Acetate Pivalic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pantothenyl-Aminoethanol-Acetate Pivalic Acid involves its interaction with specific molecular targets and pathways. The compound is known to target acetyl-CoA acetyltransferase, an enzyme involved in various metabolic processes. By interacting with this enzyme, this compound can modulate metabolic pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Pantothenyl-Aminoethanol-Acetate Pivalic Acid is similar to other beta amino acids and derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific interaction with acetyl-CoA acetyltransferase. This unique interaction makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H32N2O7

Molecular Weight

388.5 g/mol

IUPAC Name

[(3R)-4-[[3-(2-acetyloxyethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H32N2O7/c1-12(21)26-10-9-19-13(22)7-8-20-15(24)14(23)18(5,6)11-27-16(25)17(2,3)4/h14,23H,7-11H2,1-6H3,(H,19,22)(H,20,24)/t14-/m0/s1

InChI Key

MILJVOHYMMUVQM-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)OCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O

Canonical SMILES

CC(=O)OCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O

Origin of Product

United States

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